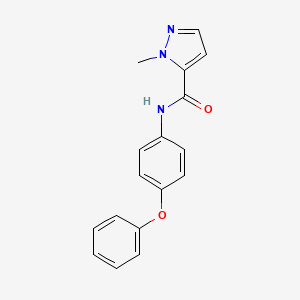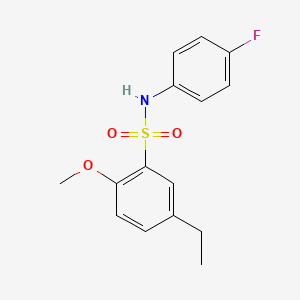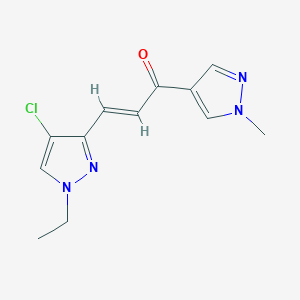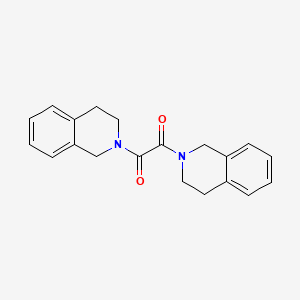
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation research, this compound reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic effects in various diseases. However, this compound also has limitations, including its poor solubility in water and potential off-target effects.
Orientations Futures
For 1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide research include further exploration of its potential therapeutic effects in various diseases, optimization of its synthesis method to improve its solubility and potency, and investigation of its pharmacokinetics and pharmacodynamics in vivo. Additionally, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Méthodes De Synthèse
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting compound with methyl iodide and sodium hydride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and suppress tumor growth. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
2-methyl-N-(4-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-16(11-12-18-20)17(21)19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTWCBTHACORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)